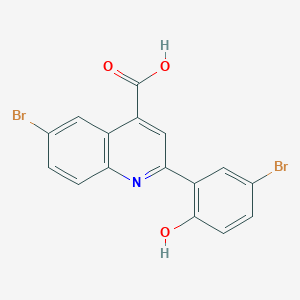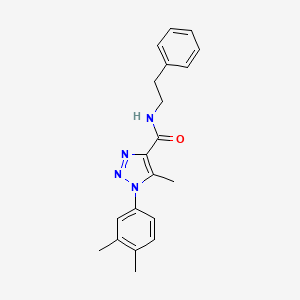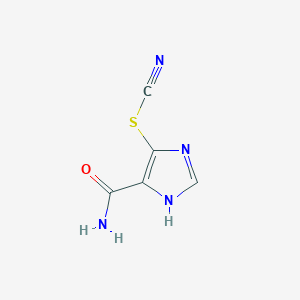![molecular formula C19H14N2O4S2 B12489720 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 2-(thiophen-2-yl)acetate is a complex organic compound that features a benzothiazole ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 2-(thiophen-2-yl)acetate typically involves the condensation of appropriate benzothiazole and thiophene derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 2-(thiophen-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring but differ in their functional groups.
Thiophene Derivatives: Compounds such as 2-acetylthiophene have the thiophene ring but lack the benzothiazole moiety.
Uniqueness
What sets 2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 2-(thiophen-2-yl)acetate apart is its combination of both benzothiazole and thiophene rings, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H14N2O4S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C19H14N2O4S2/c22-18(12-13-6-5-11-26-13)25-16-9-3-2-8-15(16)20-19-14-7-1-4-10-17(14)27(23,24)21-19/h1-11H,12H2,(H,20,21) |
Clave InChI |
YQUGKZHJAFTIAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3OC(=O)CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12489641.png)
![1-(4-bromophenyl)-6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489649.png)


![N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489660.png)
![4-ethyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12489666.png)
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12489668.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)

![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethylethane-1,2-diamine](/img/structure/B12489692.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12489700.png)


![2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12489717.png)
